Pyrinodemin A

Description

Properties

Molecular Formula |

C38H59N3O |

|---|---|

Molecular Weight |

573.9 g/mol |

IUPAC Name |

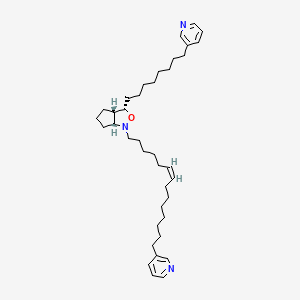

(3S,3aS,6aR)-3-(8-pyridin-3-yloctyl)-1-[(Z)-14-pyridin-3-yltetradec-6-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazole |

InChI |

InChI=1S/C38H59N3O/c1(3-5-7-11-15-22-34-24-20-29-39-32-34)2-4-6-10-14-18-31-41-37-27-19-26-36(37)38(42-41)28-17-13-9-8-12-16-23-35-25-21-30-40-33-35/h2,4,20-21,24-25,29-30,32-33,36-38H,1,3,5-19,22-23,26-28,31H2/b4-2-/t36-,37+,38-/m0/s1 |

InChI Key |

RNXHTUOLBPFOMG-YODGPZKVSA-N |

Isomeric SMILES |

C1C[C@H]2[C@@H](C1)N(O[C@H]2CCCCCCCCC3=CN=CC=C3)CCCCC/C=C\CCCCCCCC4=CN=CC=C4 |

Canonical SMILES |

C1CC2C(C1)N(OC2CCCCCCCCC3=CN=CC=C3)CCCCCC=CCCCCCCCC4=CN=CC=C4 |

Synonyms |

pyrinodemin A |

Origin of Product |

United States |

Isolation and Structural Characterization Studies of Pyrinodemin a

Discovery and Biosource Identification

Pyrinodemin A was first reported in 1999 by the research group of Jun'ichi Kobayashi. acs.orgacs.org It was isolated from a marine sponge of the genus Amphimedon. doi.orgmdpi.com The sponge was collected off the coast of Nakijin, Okinawa, Japan. acs.orgscispace.com The isolation process involved extraction of the sponge material with methanol, followed by partitioning of the extract with ethyl acetate. The resulting residue was subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (HPLC), to yield this compound as a pure compound. scispace.com In addition to this compound, related analogs named Pyrinodemins B, C, and D were also isolated from the same sponge. acs.orgscispace.com

Initial Structural Proposals and Analytical Challenges

The initial structural elucidation of this compound was conducted using a combination of spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR). acs.org These early studies successfully identified the core components of the molecule: two 3-substituted pyridine (B92270) rings connected by a long alkyl chain, and a unique, complex bicyclic system identified as a cis-cyclopent[c]isoxazolidine moiety. acs.orgdoi.orgmdpi.com Based on this spectroscopic data, a planar structure and relative stereochemistry were proposed for this compound. acs.org

However, these initial analyses presented significant challenges that left aspects of the structure ambiguous. A key analytical challenge was the precise determination of the position of a carbon-carbon double bond within the long alkyl side chain. mdpi.com The initial proposal placed this double bond at the C-16' and C-17' positions (Δ¹⁶´,¹⁷´). mdpi.com Furthermore, the absolute configuration of the multiple stereocenters in the molecule could not be determined from the initial spectroscopic and spectral data alone. acs.org These ambiguities prompted several synthetic chemistry groups to investigate the structure further, leading to a period of conflicting reports and proposed revisions. mdpi.comnih.gov

Methodological Approaches for Structural Revision and Absolute Configuration Determination

The definitive elucidation of this compound's structure required a multi-faceted approach that went beyond initial spectroscopic interpretation. A combination of chemical degradation, advanced chromatography, and, most decisively, total chemical synthesis was employed to resolve the structural uncertainties.

To address the uncertainty of the double bond's location, chemical degradation studies were performed on a small amount of the natural this compound. mdpi.com This involved oxidative cleavage of the double bond using osmium tetroxide (OsO₄) followed by sodium periodate (B1199274) (NaIO₄). mdpi.com The resulting cleavage products were then analyzed by electrospray ionization mass spectrometry (ESIMS). The mass of the observed fragments provided direct evidence for the original position of the double bond, with one key aldehyde fragment corresponding to the C-7' to C-15' segment. mdpi.com

Concurrently, advanced NMR analysis played a crucial role. As different synthetic isomers became available, their ¹³C NMR spectra were meticulously compared with the spectrum of the natural product. acs.org Researchers found that the difference in chemical shifts (Δδ) between the two olefinic (double bond) carbons was a particularly sensitive parameter for distinguishing between possible isomers. acs.org The ¹³C NMR data of a synthetic isomer with a C14'–C15' double bond showed the best agreement with the data reported for the natural product. acs.org

High-performance liquid chromatography (HPLC) was instrumental in comparing the synthetically produced isomers with the natural product. mdpi.com In one study, the three possible double bond isomers were synthesized and analyzed on a C18 reversed-phase HPLC column. mdpi.com It was found that the retention time of natural this compound was identical to that of the synthetic isomer possessing the double bond at the C-15' and C-16' positions (Δ¹⁵´,¹⁶´). mdpi.com

Total synthesis proved to be the ultimate tool for unambiguously establishing the correct structure and absolute configuration of this compound. doi.orgox.ac.uk Several research groups synthesized various proposed structures and their isomers. acs.org The process of comparing the spectroscopic data (NMR, optical rotation) of these synthetic compounds with the natural isolate was the final arbiter.

A landmark achievement was the first asymmetric total synthesis of (−)-Pyrinodemin A by the Kibayashi group. acs.orgacs.orgnih.gov This synthesis not only produced the molecule in an enantiomerically pure form but also definitively established its absolute configuration. acs.orgacs.org A key step in this synthesis was a highly diastereoselective intramolecular nitrone-olefin cycloaddition, which skillfully constructed the characteristic cis-cyclopent[c]isoxazolidine ring system. acs.orgnih.gov The final synthetic product's spectroscopic data were identical to those of the natural (−)-Pyrinodemin A. This work confirmed that the double bond is located at the C14'–C15' position and established the complete and correct structure of the natural product, resolving previous ambiguities. acs.orgacs.org

Data Tables

Table 1: Key Events in the Structural Elucidation of this compound

| Year | Event | Key Finding/Method | Reference(s) |

|---|---|---|---|

| 1999 | Discovery and Isolation | Isolated from the marine sponge Amphimedon sp. Initial structure with a Δ¹⁶´,¹⁷´ double bond proposed based on NMR and MS. | acs.orgacs.orgscispace.com |

| 2001 | First Synthetic Studies and Structural Revision Proposal | A revised structure with a Δ¹⁴´,¹⁵´ double bond was proposed based on total synthesis efforts by Baldwin et al. | doi.orgacs.org |

| 2003 | First Asymmetric Total Synthesis | The absolute configuration was determined, and the Δ¹⁴´,¹⁵´ double bond position was definitively confirmed through enantioselective total synthesis. | acs.orgacs.orgnih.gov |

Table 2: Spectroscopic and Analytical Data Comparison

| Proposed Structure (Double Bond Position) | Method of Verification | Outcome | Reference(s) |

|---|---|---|---|

| Isomer 1 (Δ¹⁶´,¹⁷´) | Initial Spectroscopic Analysis | Initially proposed structure. | mdpi.com |

| Isomer 2 (Δ¹⁵´,¹⁶´) | Comparative HPLC, Oxidative Degradation | Retention time matched natural product; degradation products supported this isomer. | mdpi.com |

Synthetic Methodologies and Strategies Toward Pyrinodemin a and Analogues

Pioneering Racemic and Enantioselective Total Syntheses

The initial forays into the synthesis of Pyrinodemin A were marked by the development of both racemic and enantioselective routes. These early efforts were crucial in establishing viable pathways to the core structure and ultimately led to the correction of the originally proposed structure of the natural product. mdpi.comacs.org

Strategic Intramolecular [2+3] Cycloaddition Approaches

A cornerstone of nearly all synthetic approaches to this compound is the strategic use of an intramolecular [2+3] cycloaddition reaction of a nitrone with an alkene to construct the characteristic bicyclic isoxazolidine (B1194047) core. thieme-connect.comscite.ai This biomimetic approach, inspired by a plausible biosynthetic pathway, has proven to be a robust and efficient method for assembling the complex ring system. rsc.org

Different research groups have implemented this key reaction with variations in the choice of the nitrone precursor and the tethered olefin. For instance, in racemic syntheses, a common strategy involves the generation of a nitrone from a hydroxylamine (B1172632) and an aldehyde, which then undergoes a spontaneous intramolecular cycloaddition. thieme-connect.com

For enantioselective syntheses, chirality has been introduced through several methods. One approach involves the use of a chiral auxiliary on the nitrone component to direct the stereochemical outcome of the cycloaddition. For example, a phenylglycinol-derived oxazoline (B21484) N-oxide has been utilized as a chiral nitrone equivalent, leading to the formation of the bicyclic core with high stereoselectivity. thieme-connect.com This asymmetric intramolecular [2+3] cycloaddition allows for the formation of three stereogenic centers in a single step with excellent control. thieme-connect.com Another strategy employs a substrate-controlled diastereoselective cycloaddition, where a pre-existing stereocenter in the tether connecting the nitrone and the alkene dictates the facial selectivity of the reaction. acs.orgnih.gov

| Approach | Key Features | Stereochemical Control | Reference |

|---|---|---|---|

| Racemic Synthesis | Intramolecular cycloaddition of an achiral nitrone. | Forms a racemic mixture of the desired diastereomer. | thieme-connect.comacs.org |

| Chiral Auxiliary | Use of a chiral auxiliary, such as a phenylglycinol-derived oxazoline N-oxide, to induce asymmetry. | High diastereoselectivity controlled by the chiral auxiliary. | thieme-connect.com |

| Substrate Control | A stereocenter within the molecule directs the cycloaddition. | Diastereoselectivity is dependent on the directing group. | acs.orgnih.gov |

Elaboration of Molecular Scaffolds via Key Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

With the core bicyclic structure in hand, the subsequent elaboration of the two side chains requires a series of reliable carbon-carbon and carbon-heteroatom bond-forming reactions. The convergent nature of many syntheses relies on the late-stage introduction of these side chains. rsc.org

A prominent C-C bond-forming reaction employed in the synthesis of this compound is the Suzuki coupling. This palladium-catalyzed cross-coupling reaction has been instrumental in attaching the 3-pyridyl moieties to the side chains. For instance, a B-alkyl Suzuki coupling can be used to introduce the pyridine (B92270) ring onto the terminus of one of the side chains. rsc.orgrsc.org The Stille coupling has also been considered and utilized in related synthetic efforts. ox.ac.uk

For the extension of the saturated side chain, cuprate (B13416276) chemistry has proven effective. A cuprate coupling reaction can be employed to add the long alkyl chain to the bicyclic core. rsc.orgrsc.org

The final attachment of the second side chain to the nitrogen atom of the isoxazolidine ring is typically achieved through a carbon-heteroatom bond formation. Reductive amination has been a common and effective method for this transformation, coupling the nitrogenous core with an aldehyde-bearing side chain to complete the synthesis of this compound. rsc.orgrsc.org

| Reaction | Purpose | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Suzuki Coupling | Introduction of the 3-pyridyl group. | Palladium catalyst, organoboron reagent. | rsc.orgrsc.org |

| Cuprate Coupling | Extension of the saturated side chain. | Organocuprate reagent. | rsc.orgrsc.org |

| Reductive Amination | Attachment of the second side chain to the isoxazolidine nitrogen. | Aldehyde, reducing agent (e.g., NaBH(OAc)3). | rsc.orgrsc.org |

Development of Convergent and Stereocontrolled Synthetic Pathways

A typical convergent synthesis of this compound involves the preparation of three main building blocks:

The enantiomerically pure bicyclic isoxazolidine core.

The side chain containing a terminal 3-pyridyl group.

The second side chain, often functionalized as an aldehyde for the final coupling.

The enantioselective synthesis of the cis-cyclopent[c]isoxazolidine ring is the first major phase. rsc.org This is followed by the sequential attachment of the two side chains using the aforementioned C-C and C-N bond-forming reactions. This convergent approach is not only efficient for the synthesis of this compound itself but is also well-suited for the preparation of analogues for structure-activity relationship (SAR) studies, as different side chains can be readily introduced. rsc.orgresearchgate.net

Preparation of Structural Isomers and Designed Analogues for Research Investigations

The initial structural assignment of this compound, particularly the position of the double bond in one of the side chains, was a subject of debate. mdpi.com Synthetic chemistry played a decisive role in resolving this ambiguity through the targeted synthesis of various double bond isomers. mdpi.comacs.orgnih.gov

Several research groups synthesized the originally proposed structure of this compound, as well as its C15'-C16' and C14'-C15' double bond isomers. mdpi.comacs.org By comparing the spectroscopic data (especially ¹³C NMR) of the synthetic isomers with that of the natural product, the correct structure of this compound was determined to be the one with the double bond at the C14'-C15' position. acs.orgox.ac.uk Furthermore, chiral High-Performance Liquid Chromatography (HPLC) analysis of synthetic racemic and enantiopure samples against the natural product revealed that natural this compound is a racemic mixture. mdpi.comnih.gov

The development of synthetic routes to this compound has also enabled the preparation of designed analogues for further biological evaluation. The flexibility of the convergent synthetic strategies allows for modifications in the length and functionality of the side chains, providing a platform for exploring the SAR of this class of compounds. rsc.org

Biosynthetic Investigations of Pyrinodemin a

Elucidation of Proposed Biosynthetic Precursors and Transformations

The core of Pyrinodemin A's structure is a cis-fused cyclopent[c]isoxazolidine ring system, decorated with two distinct hydrocarbon side chains that are each terminated by a 3-pyridyl group. rsc.org A widely accepted biogenetic hypothesis suggests that the final and key bond-forming event in the assembly of the bicyclic core is an intramolecular [3+2] dipolar cycloaddition. rsc.org

This central transformation involves the reaction of a nitrone functional group with a (Z)-alkene located on one of the side chains. rsc.org The condensation of two complex fragments, an aldehyde and a hydroxylamine (B1172632), is proposed to generate the crucial nitrone intermediate in situ. brandeis.edu This intermediate then undergoes a spontaneous or enzyme-catalyzed intramolecular cycloaddition to yield the characteristic isoxazolidine (B1194047) ring system of the pyrinodemins. rsc.orgbrandeis.edu

The proposed precursors for this compound are therefore complex molecules themselves, likely assembled from simpler metabolic building blocks. The long hydrocarbon chains are believed to be derived from fatty acid or polyketide biosynthesis pathways. The terminal pyridine (B92270) rings are likely synthesized through established pathways for pyridine nucleotide biosynthesis. These precursor fragments are thought to be assembled into the two major components that undergo the final condensation and cyclization.

Table 1: Proposed Biosynthetic Precursors for this compound

| Precursor Fragment | Likely Metabolic Origin | Role in Final Structure |

| Aldehyde-containing chain with terminal pyridine | Polyketide/Fatty Acid Synthesis, Pyridine Biosynthesis | Forms the carbon backbone and one of the pyridyl-terminated side chains. Contains the alkene for cycloaddition. |

| Hydroxylamine-containing chain with terminal pyridine | Polyketide/Fatty Acid Synthesis, Pyridine Biosynthesis | Forms the second pyridyl-terminated side chain and provides the hydroxylamine moiety for nitrone formation. |

The synthesis of this compound has been achieved in the laboratory by mimicking this proposed biosynthetic strategy, lending strong support to the hypothesis. rsc.orgbrandeis.edu Specifically, the condensation of an aldehyde precursor with a hydroxylamine precursor successfully yielded a nitrone that cyclized to form the core structure of this compound. brandeis.edu

Identification and Characterization of Putative Biosynthetic Enzymes and Their Roles

As the producing organism has not been extensively cultured and no biosynthetic gene cluster has been identified, the specific enzymes responsible for this compound biosynthesis remain putative. However, based on the proposed biosynthetic pathway, the classes of enzymes required for the key transformations can be hypothesized.

The assembly of the hydrocarbon backbones would likely involve either Polyketide Synthases (PKSs) or Fatty Acid Synthases (FASs) . These large, multifunctional enzymes catalyze the iterative condensation of small carboxylic acid units (like acetyl-CoA and malonyl-CoA) to build long carbon chains. ebi.ac.ukdtu.dk

The formation of the terminal 3-pyridyl moieties would require a suite of enzymes involved in pyridine nucleotide biosynthesis. Key enzymes in related pathways in other organisms include Aspartate transcarbamylase and Dihydroorotase , which are part of the larger CAD multifunctional protein in some species. mdpi.comnih.gov

The most critical and unique steps in the proposed pathway involve the formation of the hydroxylamine and its subsequent oxidation to a nitrone. The generation of the hydroxylamine precursor could occur through the action of an N-oxygenase , likely a flavin-dependent monooxygenase (FMO) or a cytochrome P450 enzyme. Such enzymes are known to catalyze the oxidation of nitrogen atoms in various metabolic pathways. biorxiv.org The final intramolecular cycloaddition could potentially be a spontaneous, pericyclic reaction that does not require enzymatic catalysis, a common feature in the biosynthesis of other complex alkaloids. rsc.org However, the existence of a specific cyclase to control the stereochemistry of the reaction cannot be ruled out.

Table 2: Putative Enzymes in this compound Biosynthesis

| Putative Enzyme Class | Proposed Function | Evidence/Rationale |

| Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS) | Assembly of the two hydrocarbon side chains. | Required for building the long carbon backbones from simple precursors like acetyl-CoA and malonyl-CoA. ebi.ac.uk |

| Pyridine Biosynthesis Enzymes | Formation of the terminal 3-pyridyl rings. | Necessary for constructing the heterocyclic pyridine rings found at the end of both side chains. mdpi.com |

| N-oxygenase (e.g., FMO, P450) | Oxidation of a secondary amine precursor to a hydroxylamine, and potentially to the nitrone. | Critical for installing the reactive nitrone functionality required for the key cycloaddition. biorxiv.org |

| Cyclase (Hypothetical) | Catalysis and stereochemical control of the intramolecular [3+2] cycloaddition. | May be required to ensure the correct stereochemical outcome of the ring-forming reaction, though the reaction may also be spontaneous. rsc.org |

Exploration of Genetic Basis for this compound Biosynthesis (Hypothetical Gene Clusters)

In many microorganisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). biorxiv.orgmdpi.com This co-localization facilitates the coordinated regulation and expression of all the necessary proteins for the production of a natural product. biorxiv.org

Although a BGC for this compound has not been identified, it is possible to hypothesize its structure based on the proposed biosynthetic pathway. A hypothetical this compound BGC would be expected to contain genes encoding all the putative enzymes listed in the previous section. This would likely include one or more PKS/FAS genes, a cassette of genes for pyridine biosynthesis, and at least one N-oxygenase gene. It might also contain genes for regulatory proteins (to control the expression of the cluster) and transporter proteins (to export the final product).

Table 3: Hypothetical Genes in the this compound Biosynthetic Gene Cluster

| Hypothetical Gene | Encoded Protein/Enzyme | Proposed Function in Biosynthesis |

| pynA, pynB | Polyketide Synthases (PKS) | Synthesis of the two distinct hydrocarbon chains. |

| pynC, pynD, pynE | Pyridine Biosynthesis Enzymes | Assembly of the terminal 3-pyridyl rings. |

| pynF | N-oxygenase | Formation of the hydroxylamine/nitrone moiety. |

| pynG | Cyclase | Catalysis of the intramolecular cycloaddition (hypothesized). |

| pynR | Regulatory Protein | Controls the on/off state of the gene cluster. |

| pynT | Transporter Protein | Exports this compound from the cell. |

Discovering and characterizing the actual this compound BGC through genome mining of the producing Amphimedon sponge or its symbionts would be a major step forward in understanding and potentially harnessing its biosynthesis. rsc.org

Broader Implications of Isoxazolidine Ring Formation in Natural Product Biosynthesis

The formation of the isoxazolidine ring via an intramolecular nitrone cycloaddition is a sophisticated biosynthetic strategy, though it is considered rare among known natural products. rsc.orgedu.krd The study of this transformation in the context of this compound has broader implications for both chemistry and biology.

A Powerful Ring-Forming Strategy : The [3+2] cycloaddition of a nitrone is a highly efficient method for constructing a five-membered heterocyclic ring with the simultaneous creation of up to three new stereogenic centers. edu.krd Understanding how nature utilizes this reaction provides inspiration for synthetic chemists to develop new biomimetic syntheses. This strategy is also proposed in the biosynthesis of other complex alkaloids like Virosaine A and Lycojaponicumin A. rsc.org

Access to Versatile Synthetic Intermediates : The isoxazolidine ring is not just a stable final structure; it is also a valuable synthetic intermediate. acs.org The N-O bond within the ring is relatively weak and can be easily cleaved under mild reductive conditions to yield 1,3-aminoalcohols, which are important building blocks for many other biologically active molecules. edu.krd The biosynthetic pathway to this compound highlights a natural route to this useful scaffold.

Potential for Biocatalysis : The identification of a putative N-oxygenase and a potential cyclase from the this compound pathway could provide new biocatalytic tools. These enzymes could be harnessed in engineered microorganisms to produce isoxazolidine-containing compounds or other novel alkaloids, expanding the toolbox for synthetic biology and metabolic engineering. dtu.dk The study of such enzymes could reveal novel mechanisms for controlling complex pericyclic reactions in a biological setting.

Mechanistic Studies of Pyrinodemin A S Biological Activities

In Vitro Cellular Activity Assessments

The initial characterization of Pyrinodemin A's biological activity involved assessing its toxicity against various cell lines in a laboratory setting.

Comprehensive Cytotoxicity Profiling against Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity against several cancer cell lines. Early studies revealed its effectiveness against murine leukemia L-1210 and human epidermoid carcinoma (KB) cells. This initial profiling established this compound as a compound of interest for further anticancer research. The potency of this cytotoxicity is highlighted by its low half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) |

|---|---|---|

| L-1210 | Murine Leukemia | 0.058 |

This table is interactive. You can sort and filter the data.

Data sourced from Tsuda and Kobayashi, 1997.

Investigations into Molecular Mechanisms of Action

Following the confirmation of its cytotoxic properties, research efforts have been directed towards understanding the precise molecular mechanisms by which this compound induces cell death.

Evaluation and Exclusion of DNA Intercalation as a Primary Mechanism

One common mechanism for cytotoxic compounds is the insertion, or intercalation, into the DNA of cancer cells, which disrupts DNA replication and transcription, ultimately leading to cell death. However, preliminary studies into the mechanism of action of compounds with a similar isoxazolidine (B1194047) moiety have suggested that DNA intercalation is not the primary mode of action responsible for their cytotoxic properties. This indicates that this compound likely employs a different strategy to achieve its anticancer effects.

Exploration of Alternative Cellular and Subcellular Targets

With DNA intercalation being an unlikely primary mechanism, research has turned to exploring other potential cellular and subcellular targets. A significant body of research on related 3-alkylpyridine alkaloids (3-APAs), the chemical class to which this compound belongs, points towards the cell membrane as a key site of action. Many 3-APAs have been shown to perturb and disrupt cellular membranes. nih.govresearchgate.netmdpi.comdoi.org This ability to create pores in or otherwise damage the cell membrane leads to a loss of cellular integrity and subsequent cell death. researchgate.net While direct studies on this compound's interaction with cell membranes are limited, the known activity of its chemical relatives suggests that this is a probable and important area for future investigation into its mechanism of action.

Identification and Validation of Specific Biological Targets

The ultimate goal of mechanistic studies is to identify the specific biological molecule or molecules that a compound interacts with to produce its effect.

Functional Analysis through In Vitro Assays and Interaction Studies

The identification of a specific, high-affinity molecular target for the anticancer activity of this compound is an area of ongoing investigation. While its potent cytotoxicity is well-documented, the precise protein or pathway that it directly binds to and modulates to initiate cell death has not yet been definitively identified in published research. For many marine natural products, pinpointing the exact molecular target is a significant challenge due to the complexity of cellular systems. rsc.orgresearchgate.netnih.gov Techniques such as affinity chromatography, proteomics, and genetic screening are often employed to deconvolve the targets of novel bioactive compounds. wuxibiology.comnuvisan.com In the case of some related marine alkaloids, specific enzyme inhibition has been identified as the mechanism of action. nih.gov However, similar detailed interaction studies for this compound in the context of its anticancer effects are not yet available in the scientific literature. A study on the related compound, Pyrinodemin D, did show inhibitory activity against the hepatitis C virus (HCV) NS3-4A protease and helicase enzymes, demonstrating that this class of molecules can interact specifically with protein targets. semanticscholar.org Future research will likely focus on applying advanced target identification methods to elucidate the specific molecular interactions that drive the potent cytotoxicity of this compound in cancer cells.

Application of Chemical Probes for Target Elucidation

The identification of the specific biological targets of a natural product is a critical step in understanding its mechanism of action. Chemical probes, which are small molecules designed to interact with specific protein targets, are invaluable tools in this process. nih.gov A well-designed chemical probe should exhibit high potency and selectivity for its target and be usable in cellular assays to investigate the biological relevance of that target in a disease model. nih.gov

In the study of complex molecules like this compound, chemical probes can be instrumental. The general strategy involves creating derivatives of the natural product that incorporate a reactive group or a tag for detection, without significantly altering the parent molecule's biological activity. These probes can then be used in various experimental setups, such as affinity chromatography or activity-based protein profiling (ABPP), to isolate and identify binding partners from cell lysates.

While specific chemical probes derived directly from the this compound scaffold have not been extensively detailed in publicly available literature, the principles of their application are well-established in the broader field of chemical biology. nih.govnih.gov For instance, a common approach is to synthesize a probe with a photo-affinity label and a biotin (B1667282) tag. Upon incubation with a cellular extract and exposure to UV light, the probe will covalently bind to its protein target. The biotin tag then allows for the selective enrichment of the probe-protein complex using streptavidin-coated beads, after which the protein can be identified by mass spectrometry.

The development of such probes for this compound would be a logical next step in elucidating its molecular targets and would build upon the foundational synthetic chemistry work that has already been established for this class of compounds. mdpi.com The structural complexity of this compound presents both a challenge and an opportunity for the design of sophisticated chemical probes that can unravel its precise mechanism of action.

Computational Approaches in Target Prediction and Ligand-Target Interactions

Computational methods are increasingly employed in the early stages of drug discovery and chemical biology to predict the biological targets of small molecules and to understand the intricacies of their interactions. frontiersin.org These in silico approaches can significantly narrow down the experimental search space, saving time and resources. frontiersin.org For a molecule like this compound, computational studies can provide initial hypotheses about its mechanism of action, which can then be tested experimentally.

Target prediction algorithms can be broadly categorized into ligand-based and structure-based methods. nih.gov Ligand-based approaches compare the chemical structure of the query molecule (in this case, this compound) to libraries of compounds with known biological targets. If this compound shares structural similarities with known inhibitors or activators of a particular enzyme or receptor, that protein becomes a predicted target.

Structure-based methods, on the other hand, rely on the three-dimensional structures of potential protein targets. frontiersin.org Molecular docking simulations can be used to predict how this compound might bind to the active or allosteric sites of various proteins. meilerlab.org These simulations calculate a binding affinity score, which can be used to rank potential targets. frontiersin.org For these methods to be effective, accurate 3D models of the target proteins are necessary, which can be obtained from experimental techniques like X-ray crystallography or cryo-electron microscopy, or increasingly from predictive algorithms like AlphaFold. rsc.org

Once a potential target is identified, computational methods can be used to study the ligand-target interactions in greater detail. meilerlab.org Molecular dynamics (MD) simulations, for example, can provide insights into the dynamic nature of the binding event and the conformational changes that may occur in both the ligand and the protein upon binding. rsc.org These studies can reveal key amino acid residues involved in the interaction and help to explain the molecule's specificity and potency.

While specific computational studies focused solely on this compound are not widely reported, the application of these established computational workflows would be a powerful strategy to guide the experimental validation of its biological targets.

Elucidation of Enzyme-Modulating Activities and Interactions

The biological effects of natural products are often mediated through the modulation of enzyme activity. nih.gov Enzymes are attractive drug targets due to their central role in virtually all physiological and pathological processes. wikipedia.org The interaction of a small molecule with an enzyme can either inhibit or enhance its catalytic activity, leading to a downstream cellular response. wikipedia.org

The elucidation of how a compound like this compound modulates enzyme activity involves a combination of in vitro enzymatic assays and structural biology techniques. Initial screening against a panel of enzymes can identify potential targets. Once a target is identified, detailed kinetic studies are performed to determine the mechanism of modulation. For example, researchers would investigate whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, or if it functions as an allosteric modulator. longdom.org

Allosteric modulation, where a ligand binds to a site on the enzyme distinct from the active site, is an increasingly recognized mechanism of drug action. rsc.orglongdom.org This type of modulation can offer greater specificity and a more nuanced control over enzyme activity compared to direct active site inhibition. rsc.org

While the specific enzyme targets of this compound are yet to be definitively identified and characterized in the public domain, the methodologies for such investigations are well-established. For example, if this compound were found to inhibit a particular kinase, further studies would involve determining its IC50 value, elucidating its binding mode through co-crystallization with the target enzyme, and investigating its effects on downstream signaling pathways in cellular models.

The complex structure of this compound suggests the potential for highly specific interactions with its biological target(s). Future research in this area will be crucial for a complete understanding of its biological activities and for exploring its potential as a therapeutic agent or a research tool.

Structure Activity Relationship Sar Studies of Pyrinodemin a and Derivatives

Design and Synthesis of Pyrinodemin A Analogues for Systematic SAR Analysis

The initial impetus for the synthesis of this compound analogues was not traditional SAR-driven lead optimization but rather the definitive confirmation of the natural product's complex structure. The originally proposed structure of this compound contained an unusual bicyclic ring system and a cis-cyclopent[c]isoxazolidine moiety, but the exact position of a double bond in the long alkyl chain was uncertain. doi.orgjst.go.jp

To resolve this ambiguity, synthetic efforts focused on creating specific double-bond positional isomers of the proposed structure. Research groups, including those of Baldwin and Morimoto, undertook the total synthesis of these isomers in racemic or asymmetric forms. jst.go.jpacs.orgmdpi.com For instance, syntheses of the C14'-C15' and C15'-C16' double bond isomers were accomplished. acs.orgmdpi.com The key steps in these syntheses often involved sophisticated chemical transformations, such as intramolecular nitrone cycloadditions, to construct the core isoxazolidine (B1194047) ring system. acs.org

By comparing the spectroscopic data (e.g., ¹³C NMR spectra) of these synthetically pure isomers with that of the natural this compound, chemists were able to deduce the correct structure. ox.ac.uk This process, while aimed at structural elucidation, effectively served as a systematic SAR analysis, providing the first insights into how the positioning of a single double bond within the molecule's periphery impacts its properties and confirms its identity. This synthetic groundwork is essential for any future systematic design of analogues aimed at modulating biological activity.

Correlation of Structural Modifications with Modulations in Biological Activity

The primary source of SAR data for the Pyrinodemin family comes from the isolation and biological evaluation of naturally occurring analogues from the same Okinawan marine sponge, Amphimedon sp. nih.gov Alongside this compound, new related bis-pyridine alkaloids, named Pyrinodemins B, C, and D, were discovered. nih.govnih.gov These compounds share the same core structure as this compound but feature variations in their alkyl side chains.

All four Pyrinodemins (A, B, C, and D) exhibit potent cytotoxicity against murine leukemia L1210 and human epidermoid carcinoma KB cell lines, with IC₅₀ values in the nanomolar to low micromolar range. nih.govnih.gov This indicates that the core scaffold is highly tolerant to minor modifications in the terminal side chain without a significant loss of potent cytotoxic activity.

In contrast, other related 3-alkyl pyridine (B92270) alkaloids isolated from the same sponge, which lack the complex bis-pyridine and bicyclic isoxazolidine architecture of the Pyrinodemins, did not show potent cytotoxicity but instead exhibited antimicrobial activity. nih.gov This stark difference in biological profile underscores the critical importance of the complete Pyrinodemin scaffold for its cytotoxic effects.

Identification of Key Pharmacophoric Elements and Structural Determinants for Activity

Based on the comparative analysis of the Pyrinodemins and related but less active compounds, key pharmacophoric elements essential for potent cytotoxicity can be identified. nih.gov The term pharmacophore refers to the specific three-dimensional arrangement of molecular features necessary to elicit a biological response. ox.ac.uknih.gov

For the Pyrinodemin class, the crucial structural determinants for high-potency cytotoxicity appear to be:

The Bis-Pyridine Core: The presence of two pyridine rings seems fundamental. Simpler 3-alkyl pyridine alkaloids from the same source lacked the potent cytotoxicity of the Pyrinodemin series. nih.gov

The Bicyclic Isoxazolidine Moiety: This unique and complex heterocyclic system is a defining feature of the Pyrinodemins and is believed to be critical for their mechanism of action. doi.org

The high activity of Pyrinodemins A, B, C, and D, despite minor differences in their side chains, suggests that the core molecular architecture is the primary driver of cytotoxicity. nih.govnih.gov

Application of Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

While comprehensive Quantitative Structure-Activity Relationship (QSAR) studies for the Pyrinodemin family have not been extensively published, computational modeling has been applied to understand its potential interactions with biological targets. biointerfaceresearch.com QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity, providing a predictive tool for drug design.

An in silico study investigated the potential of this compound as a blocker of the COVID-19 virus's pentameric ion channel. biointerfaceresearch.com Using molecular docking simulations, researchers modeled how this compound could fit into the channel's binding pocket. The results of this computational analysis highlighted a specific and crucial interaction: a π-π stacking between one of the pyridine rings of this compound and the aromatic ring of a phenylalanine residue (Phe 26) in the protein channel. biointerfaceresearch.com

This finding is a prime example of how computational SAR modeling can identify key structural determinants for molecular recognition. It suggests that the pyridine ring is not just a structural linker but an active participant in binding, and that this type of aromatic interaction could be a key feature of the molecule's pharmacophore. The study also noted that the isoxazolidine scaffold is generally associated with antiviral properties. biointerfaceresearch.com Such computational approaches provide valuable hypotheses that can guide the future synthesis of more potent and selective analogues.

Table of Mentioned Compounds

Advanced Chemical Biology and Analytical Methodologies in Pyrinodemin a Research

Application of Advanced Spectroscopic Techniques for Refined Structural and Stereochemical Insights

The structural elucidation of Pyrinodemin A is a prime example of the synergy between chemical synthesis and advanced spectroscopic analysis. Initially isolated from the marine sponge Amphimedon sp., its structure was proposed as a bis-pyridine alkaloid featuring a unique cis-cyclopent[c]isoxazolidine moiety. mdpi.comscispace.com However, this initial proposal was later questioned and ultimately revised based on rigorous spectroscopic and synthetic evidence. mdpi.comnih.gov

Several advanced spectroscopic techniques were pivotal in this structural revision. High-resolution mass spectrometry (HR-FAB-MS) was used to determine the molecular formulae of this compound and its congeners, Pyrinodemins B, C, and D. scispace.com The core of the structural puzzle, however, lay in the precise location of a double bond within one of the alkyl side chains and the molecule's absolute stereochemistry. mdpi.commolaid.com

High-Performance Liquid Chromatography (HPLC) played a crucial role in both positional isomer and stereochemical analysis.

Reversed-Phase HPLC (C18): Analysis showed that the retention time of natural this compound was identical to the synthetic Δ15',16' isomer, distinguishing it from the other potential isomers. mdpi.com

Chiral HPLC: This technique was used to investigate the stereochemistry. The analysis revealed that natural this compound is a 1:1 racemic mixture, as it separated into two peaks with retention times corresponding to the two enantiomers of the synthetic standard. mdpi.com

Oxidative degradation followed by Electrospray Ionization Mass Spectrometry (ESIMS) provided further chemical evidence for the double bond's location, confirming the Δ15',16' position. mdpi.com

| Technique | Application in this compound Research | Key Finding |

| 1D/2D NMR | Elucidation of the carbon skeleton and relative stereochemistry. mdpi.comscispace.comresearchgate.net | Confirmed the cis-fusion of the cyclopent[c]isoxazolidine ring system and provided data that contradicted the initially proposed structure. mdpi.comresearchgate.net |

| Mass Spectrometry | Determination of molecular formula and analysis of degradation products. mdpi.comscispace.com | Confirmed the elemental composition and, through ESIMS of degradation products, helped pinpoint the correct double bond location. mdpi.com |

| C18 HPLC | Separation of double bond positional isomers. mdpi.com | Showed that the retention time of natural this compound matched the synthetic Δ15',16' isomer. mdpi.com |

| Chiral HPLC | Stereochemical analysis. mdpi.com | Determined that natural this compound exists as a 1:1 racemic mixture. mdpi.com |

Chemical Biology Approaches for Probing this compound's Interactions with Biomolecules

The potent cytotoxicity of this compound and its analogues against various tumor cell lines suggests specific interactions with intracellular biomolecules, making them interesting probes for chemical biology. scispace.com Chemical biology approaches aim to use this chemical entity to explore biological systems, primarily by identifying its molecular target(s) and mechanism of action. researchgate.netnih.gov

While the specific protein targets of this compound are not yet fully elucidated, research has moved towards this goal. The unique bis-pyridine alkaloid structure provides a scaffold for designing probes to investigate these interactions. researchgate.net Molecular docking and molecular dynamics simulations represent powerful computational tools that can be used to predict potential binding partners and binding modes. researchgate.netbeilstein-journals.org These in silico methods can screen libraries of known protein structures to identify those with binding pockets that are sterically and electronically complementary to the this compound structure, thereby generating hypotheses for experimental validation. beilstein-journals.org

Target identification is a critical challenge in natural product research. mdpi.complos.org Modern approaches that could be applied to this compound research involve unbiased, proteome-wide methods. Techniques such as affinity-based protein profiling, where a modified version of the natural product is used to "fish" for its binding partners in a cell lysate, could be employed. mdpi.com However, these methods require chemical modification that may alter biological activity. mdpi.com Therefore, label-free approaches are often preferred. mdpi.com

Future Directions and Research Perspectives for Pyrinodemin a

Comprehensive Elucidation of Complete Biosynthetic Pathways and Enabling Biotechnological Production

A significant hurdle in the development of marine natural products is the limited availability from their natural sources. scite.ai Understanding the biosynthetic origins of Pyrinodemin A is paramount for ensuring a sustainable supply through biotechnological means.

Future research should focus on identifying the gene cluster responsible for this compound production in Amphimedon sp. or its associated microorganisms. frontiersin.org It is hypothesized that many bioactive compounds from sponges are actually produced by symbiotic microbes. frontiersin.org Techniques such as genome mining and metagenomic analysis of the sponge and its microbiome could uncover the enzymatic machinery involved. The biosynthetic pathway is likely complex, involving a series of enzymatic reactions to construct the intricate bis-pyridine structure and the unique cis-cyclopent[c]isoxazolidine moiety. mdpi.comdoi.org The successful biomimetic synthesis of this compound and the related alkaloid Pyrinadine A, which mimics a proposed biosynthetic route, provides a strong foundation for these investigations. ethz.chscribd.comox.ac.uk

Once the biosynthetic genes are identified, they could be heterologously expressed in a suitable microbial host, such as E. coli or yeast. researchgate.netmdpi.comnih.gov This would enable large-scale, fermentative production of this compound, overcoming the supply issue. researchgate.netnih.gov Chemoenzymatic strategies, which combine chemical synthesis steps with enzymatic transformations, could also be explored to produce complex analogues. mdpi.comnih.gov The development of sustainable production methods, like sponge farming, also presents a potential long-term solution. frontiersin.org

Definitive Characterization of All Molecular Targets and Intracellular Signaling Pathways

While this compound's potent cytotoxicity is well-documented against cell lines such as murine leukemia (L1210 and P388) and KB epidermoid carcinoma, its precise mechanism of action remains largely unknown. nih.govvliz.be Identifying its molecular targets is a critical step in understanding its biological activity and potential for therapeutic development.

Initial studies suggest that its mechanism does not involve DNA intercalation. scite.ai Future research should employ a range of modern chemical biology techniques to deconstruct the pathways affected by this compound. Affinity chromatography using immobilized this compound analogues could be used to pull down binding proteins from cell lysates, leading to the identification of direct molecular targets. Global proteomic and transcriptomic analyses of cancer cells treated with this compound could reveal changes in protein expression and gene regulation, thus mapping the affected intracellular signaling pathways. researchgate.net

Given the structural similarity of this compound to other marine alkaloids, potential targets could include key cellular enzymes like topoisomerase II, which is a target for the related makaluvamine alkaloids. mdpi.com Other possibilities include components of critical signaling pathways like the PI3K/AKT, MAPK, or JAK-STAT pathways, which are often dysregulated in cancer. researchgate.netcellsignal.comcreative-diagnostics.comkhanacademy.org For instance, studies on crude extracts from Amphimedon sponges have suggested a potential interaction with the oncoprotein SET. researchgate.net Elucidating these targets and pathways will be crucial for predicting both efficacy and potential off-target effects.

Rational Design and Synthesis of Novel Chemical Probes and Activity-Optimized Analogues

The development of chemical probes and optimized analogues is a cornerstone of modern drug discovery. nih.govthermofisher.krchemicalprobes.org These tools are essential for validating molecular targets and exploring the structure-activity relationship (SAR) of a lead compound. nih.govwikipedia.org

Building on the successful total synthesis of this compound and its isomers, future synthetic efforts should focus on creating a library of analogues with systematic modifications to its structure. mdpi.comox.ac.ukbrandeis.eduacs.org This would involve altering the length and saturation of the aliphatic chains, modifying the pyridine (B92270) rings, and exploring different stereochemistries of the isoxazolidine (B1194047) core. These analogues would then be systematically tested for cytotoxicity to establish a clear SAR profile. wikipedia.org

Furthermore, the synthesis of dedicated chemical probes is a high-priority research direction. nih.gov This could involve creating biotinylated or fluorescently-tagged versions of this compound that retain biological activity. Such probes would be invaluable for target identification and validation, allowing for direct visualization of the compound's localization within cells and its engagement with target proteins. thermofisher.krchemicalprobes.org The development of an inactive analogue, which is structurally similar but biologically inert, would also be crucial as a negative control for these experiments. chemicalprobes.org

Expanding the Scope of this compound's Chemical Biology Landscape and Biological Applications

While the primary focus on this compound has been its cytotoxic properties, it is plausible that this complex molecule possesses other, as-yet-undiscovered biological activities. mdpi.comthe-scientist.comarxiv.org Many marine natural products are multifunctional, and related 3-alkylpyridinium compounds from sponges are known to have diverse effects, including antimicrobial and antifouling properties, as well as activity at nicotinic acetylcholine (B1216132) receptors. doi.orgresearchgate.net

Future research should therefore broaden the biological screening of this compound and its synthetic analogues. nih.gov Assays for antibacterial, antifungal, antiviral, and anti-inflammatory activity could reveal new therapeutic applications. nih.govnih.gov Given its marine origin, investigating its potential as an antifouling agent could also be a fruitful area of research. researchgate.net

Exploring applications beyond direct cytotoxicity in cancer is also warranted. the-scientist.comarxiv.org For example, sublethal concentrations of the compound could potentially modulate cellular processes relevant to cancer metastasis, such as cell migration and invasion. arxiv.org The unique chemical structure of this compound makes it a valuable scaffold for chemical biology, and its full potential will only be realized through a comprehensive exploration of its interactions with various biological systems.

Q & A

Q. How can researchers design a mechanistic study to elucidate this compound’s mode of action at the molecular level?

- Methodological Answer: Employ CRISPR-Cas9 knockout libraries to identify target genes or proteins. Techniques like SPR (surface plasmon resonance) validate direct binding, while transcriptomics (RNA-seq) and proteomics (LC-MS/MS) map downstream pathways. Integrate multi-omics data using pathway analysis tools (e.g., KEGG, STRING) .

Methodological Frameworks for Rigorous Research

- PICOT Application : For pharmacological studies, structure questions as: “In [cell line/animal model], how does this compound ([intervention]) compared to [control] affect [outcome] over [time]?” .

- FINER Criteria : Ensure questions are Feasible (resources available), Novel (address literature gaps), Ethical, and Relevant to drug discovery trends .

- Data Contradiction Analysis : Use triangulation (multiple methods/data sources) and sensitivity analysis to assess robustness of findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.